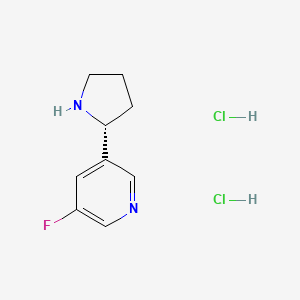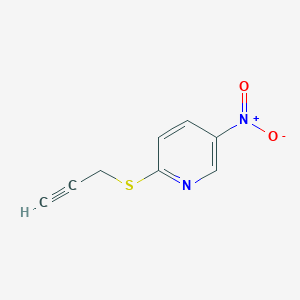
5-Nitro-2-(2-propynylsulfanyl)pyridine
描述
5-Nitro-2-(2-propynylsulfanyl)pyridine is an organic compound with the molecular formula C8H6N2O2S and a molecular weight of 194.21 g/mol . This compound is characterized by a nitro group at the 5-position and a propynylsulfanyl group at the 2-position of the pyridine ring. It is primarily used in proteomics research .
准备方法
The synthesis of 5-Nitro-2-(2-propynylsulfanyl)pyridine involves several steps. One common synthetic route includes the nitration of 2-(2-propynylsulfanyl)pyridine. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar nitration processes are scaled up for industrial synthesis, with additional steps for purification and quality control to ensure the compound meets research-grade standards.
化学反应分析
5-Nitro-2-(2-propynylsulfanyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Substitution: The propynylsulfanyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases like sodium hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(2-propynylsulfanyl)-5-aminopyridine .
科学研究应用
5-Nitro-2-(2-propynylsulfanyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
作用机制
The mechanism of action of 5-Nitro-2-(2-propynylsulfanyl)pyridine is not well-documented. compounds with similar structures often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the propynylsulfanyl group can engage in nucleophilic or electrophilic interactions, influencing the compound’s overall reactivity and biological activity .
相似化合物的比较
5-Nitro-2-(2-propynylsulfanyl)pyridine can be compared with other nitro-substituted pyridines and propynylsulfanyl-substituted pyridines. Similar compounds include:
5-Nitro-2-(methylsulfanyl)pyridine:
2-(2-Propynylsulfanyl)pyridine: This compound lacks the nitro group, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in the combination of the nitro and propynylsulfanyl groups, which confer distinct chemical and biological properties .
属性
IUPAC Name |
5-nitro-2-prop-2-ynylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-2-5-13-8-4-3-7(6-9-8)10(11)12/h1,3-4,6H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFUQQMUNDFNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
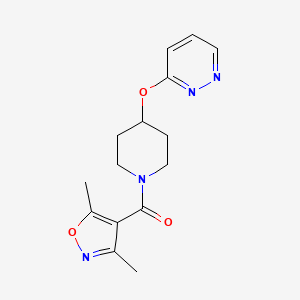
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2502817.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2502818.png)
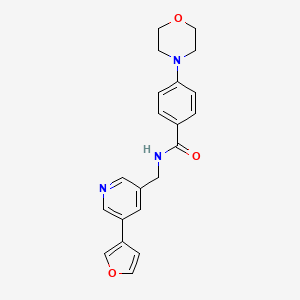
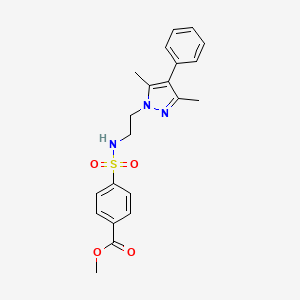
![6-Cyclopropyl-2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2502826.png)
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2502830.png)


![1-(2-methoxyethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2502833.png)
![N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502834.png)
![3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2502835.png)
![5-oxo-N-(prop-2-en-1-yl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2502836.png)
